2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
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Overview
Description
2,5-Dihydro-1H-pyrrole-2-carboxamide;hydrochloride is a heterocyclic organic compound that contains a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrrole in the presence of a catalyst such as palladium or cerium ammonium nitrate . This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole-2-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxamide
- N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
2,5-Dihydro-1H-pyrrole-2-carboxamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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